(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
Brand Name: Vulcanchem
CAS No.: 1323257-58-4
VCID: VC0020243
InChI: InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D
SMILES: CC(C)C(C(=O)O)N1CCCNC1=O
Molecular Formula: C9H16N2O3
Molecular Weight: 208.287

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

CAS No.: 1323257-58-4

Reference Standards

VCID: VC0020243

Molecular Formula: C9H16N2O3

Molecular Weight: 208.287

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 - 1323257-58-4

CAS No. 1323257-58-4
Product Name (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
Molecular Formula C9H16N2O3
Molecular Weight 208.287
IUPAC Name 2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid
Standard InChI InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D
Standard InChIKey AFGBRTKUTJQHIP-CYNCDMODSA-N
SMILES CC(C)C(C(=O)O)N1CCCNC1=O
Synonyms (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8;
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator